molecular formula C6H13NO B1282178 1-(Aminomethyl)cyclopentanol CAS No. 45511-81-7

1-(Aminomethyl)cyclopentanol

Cat. No.: B1282178
CAS No.: 45511-81-7
M. Wt: 115.17 g/mol
InChI Key: FEALJKFIUQDJAV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanol is an organic compound with the chemical formula C6H13NO. It is a colorless liquid with an alcohol-like odor and is soluble in water and many organic solvents . This compound is chiral, meaning it has two chiral isomers. It has a melting point of about -39°C and a boiling point of approximately 213°C . This compound is widely used in organic synthesis, serving as a solvent, intermediate, and catalyst. It is also utilized in the pharmaceutical industry for the synthesis of antidepressant drugs, antiviral drugs, and muscle relaxants .

Preparation Methods

1-(Aminomethyl)cyclopentanol can be synthesized through various methods. A common synthetic route involves the reaction of cyclopentanal with aminomethylbenzene to produce the corresponding ketone compound, which is then reduced to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale production.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopentanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives .

Scientific Research Applications

1-(Aminomethyl)cyclopentanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Aminomethyl)cyclopentanol can be compared with other similar compounds, such as:

    Cyclopentanol: A cyclic alcohol with similar structural features but lacking the aminomethyl group.

    Cyclopentanone: A ketone derivative of cyclopentanol, which can be formed through oxidation reactions.

    Cyclopentylamine: An amine derivative with similar properties but different functional groups.

The uniqueness of this compound lies in its multifunctional nature, combining both alcohol and amine functionalities, which makes it a versatile compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

1-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALJKFIUQDJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516528
Record name 1-(Aminomethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45511-81-7
Record name 1-(Aminomethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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